molecular formula C19H29N3O4S B3616601 1-(3-{4-[(isobutylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide

1-(3-{4-[(isobutylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide

Cat. No. B3616601
M. Wt: 395.5 g/mol
InChI Key: XCQZTTYOMATGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-{4-[(isobutylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide is a chemical compound that is commonly known as SB-431542. This compound is a potent inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase and is widely used in scientific research.

Mechanism of Action

SB-431542 inhibits TGF-β signaling by binding to the ATP-binding site of the TGF-β type I receptor kinase. This binding prevents the phosphorylation of downstream signaling molecules, which leads to the inhibition of TGF-β signaling.
Biochemical and Physiological Effects:
SB-431542 has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In stem cells, SB-431542 promotes differentiation into specific cell types. Additionally, SB-431542 has been shown to have anti-inflammatory effects in various disease models.

Advantages and Limitations for Lab Experiments

One of the advantages of SB-431542 is its potency as a TGF-β type I receptor kinase inhibitor. This compound has been shown to be effective at low concentrations, which makes it a useful tool for studying TGF-β signaling. However, one limitation of SB-431542 is its specificity. This compound also inhibits other kinases, which can lead to off-target effects.

Future Directions

There are several future directions for the use of SB-431542 in scientific research. One potential application is in the development of cancer therapies. SB-431542 has been shown to inhibit the growth of various cancer cells, and further research could lead to the development of new cancer treatments. Additionally, SB-431542 could be used to study the role of TGF-β signaling in various disease models, such as fibrosis and inflammation. Finally, further research could lead to the development of more specific TGF-β type I receptor kinase inhibitors that have fewer off-target effects.

Scientific Research Applications

SB-431542 is widely used in scientific research as a potent inhibitor of TGF-β type I receptor kinase. This compound has been shown to block TGF-β signaling and inhibit the growth of various cancer cells. SB-431542 has also been shown to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes.

properties

IUPAC Name

1-[3-[4-(2-methylpropylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-14(2)13-21-27(25,26)17-6-3-15(4-7-17)5-8-18(23)22-11-9-16(10-12-22)19(20)24/h3-4,6-7,14,16,21H,5,8-13H2,1-2H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQZTTYOMATGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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